molecular formula C23H13BrN2O7 B341876 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341876
M. Wt: 509.3 g/mol
InChI Key: BBWBCXUDZOKZKO-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, bromophenyl, and dioxoisoindoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with 4-bromobenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with phthalic anhydride under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and bromophenyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The dioxoisoindoline moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-fluorophenyl)-1,3-dioxoisoindoline-5-carboxylate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

The uniqueness of 2-(3-nitrophenyl)-2-oxoethyl 2-(4-bromophenyl)-1,3-dioxoisoindoline-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C23H13BrN2O7

Molecular Weight

509.3 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-bromophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H13BrN2O7/c24-15-5-7-16(8-6-15)25-21(28)18-9-4-14(11-19(18)22(25)29)23(30)33-12-20(27)13-2-1-3-17(10-13)26(31)32/h1-11H,12H2

InChI Key

BBWBCXUDZOKZKO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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